Air-Stable Solid State vs. Unstable Parent trans-2-Phenylvinylboronic Acid
trans-2-Phenylvinylboronic acid MIDA ester is an indefinitely air-stable crystalline solid, whereas its parent trans-2-phenylvinylboronic acid is a labile species prone to rapid protodeboronation and oxidation. This stability is conferred by the MIDA ligand's kinetic inaccessibility of the reactive boron p-orbital, as demonstrated by X-ray and variable-temperature NMR studies of related MIDA boronates [1]. The MIDA ester is a shelf-stable powder (m.p. 185-195 °C) that can be weighed and handled in ambient air without special precautions, while the corresponding free vinylboronic acid requires cold storage under inert atmosphere and decomposes within hours to days on the benchtop [1].
| Evidence Dimension | Solid-state air stability and storage conditions |
|---|---|
| Target Compound Data | Air-stable crystalline powder, melting point 185-195 °C ; shelf-stable at room temperature indefinitely |
| Comparator Or Baseline | trans-2-Phenylvinylboronic acid: rapidly undergoes protodeboronation and oxidation on benchtop; requires cold storage under argon |
| Quantified Difference | Qualitative stability improvement; MIDA ester is indefinitely bench-stable while parent acid decomposes within hours to days |
| Conditions | Ambient air, room temperature storage |
Why This Matters
The MIDA ester's air-stable solid-state form eliminates cold-chain storage requirements and ensures consistent stoichiometry upon weighing, directly reducing procurement costs associated with lot-to-lot variability and reagent decomposition losses.
- [1] Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009, 131 (20), 6961-6963. DOI: 10.1021/ja901416p View Source
